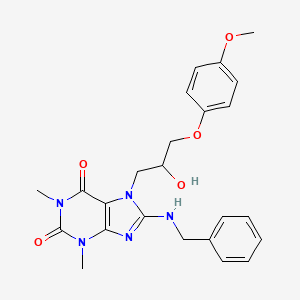
8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Geometry
- Molecular Characteristics : A study by Karczmarzyk et al. (1995) describes the molecular structure of a compound closely related to the one , focusing on the typical geometry of its purine system and its substituent conformations. The study provides insights into the intramolecular arrangement and hydrogen bonding network, crucial for understanding the chemical behavior of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Synthesis and Derivatives
Synthesis and Cardiovascular Activity : Chłoń-Rzepa et al. (2004) explored the synthesis of 8-alkylamino substituted derivatives, including compounds with structures similar to the queried chemical. This research is pivotal in understanding the method of synthesis and potential cardiovascular activities of these compounds (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
New Derivative Syntheses : A study by Gobouri (2020) on synthesizing new purineselenyl and thiadiazolyl derivatives provides insights into the potential of synthesizing diverse derivatives of the original compound, which may have various applications in scientific research (Gobouri, 2020).
Pharmacological Applications : Chłoń-Rzepa et al. (2013) investigated derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione for potential psychotropic activity. Their research on 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives highlights the potential of such compounds in developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
Analgesic Activity : A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties highlighted their significant analgesic activity. This sheds light on the potential therapeutic applications of such compounds (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Receptor Affinity Studies : Żmudzki et al. (2015) explored the structure–5‐HT receptor affinity relationship in derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This is crucial for understanding the interaction of such compounds with biological receptors and their potential pharmaceutical applications (Żmudzki, Chłoń-Rzepa, Bojarski, Zygmunt, Kazek, Mordyl, & Pawłowski, 2015).
Intermolecular Interactions : Research by Shukla et al. (2020) on the intermolecular interactions in derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into their structural stability and potential applications in material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Novel Ring Systems : Hesek & Rybár (1994) discussed the synthesis of new thiadiazepino-purine ring systems. Their work contributes to the understanding of the structural diversity and potential applications of purine derivatives in various fields of research (Hesek & Rybár, 1994).
Receptor Binding Studies : A study by Żmudzki et al. (2015) on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones explored their affinity for 5-HT6, 5-HT7, and D2 receptors, providing valuable information for developing receptor-targeted therapies (Żmudzki, Satała, Chłoń-Rzepa, Bojarski, Popik, & Zajdel, 2015).
Antidepressant Properties : Khaliullin et al. (2018) synthesized a derivative of 1H-purine-2,6(3H,7H)-dione and evaluated its antidepressant properties. This highlights the potential of such compounds in treating mental health disorders (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Photochemistry Synthesis : Han, Bonnet, & V. D. Westhuizen (2008) investigated the synthesis of xanthine derivatives via photolysis, offering a unique approach to synthesizing derivatives of purine-2,6-diones (Han, Bonnet, & V. D. Westhuizen, 2008).
Structure-Cardiovascular Activity Relationship : Chłoń-Rzepa et al. (2011) studied the structure-cardiovascular activity relationship in a group of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones, which is relevant for understanding the cardiovascular implications of such compounds (Chłoń-Rzepa, Żmudzki, Pawłowski, Zygmunt, & Filipek, 2011).
Reaction with Glycerol Epichlorohydrin : Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, which could be relevant to understanding the chemical behavior and reactivity of similar compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Antiinflammatory Activity : Kaminski et al. (1989) synthesized and evaluated the antiinflammatory activity of substituted purine-2,6-diones, providing insights into the therapeutic potential of these compounds (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Imidazo[2,1-f]purine-2,4-dione Derivatives : Zagórska et al. (2009) synthesized and evaluated imidazo[2,1-f]purine-2,4-dione derivatives, contributing to the understanding of the pharmacological properties of such compounds (Zagórska, Jurczyk, Pawłowski, Dybała, Nowak, Tatarczyńska, Nikiforuk, & Chojnacka-wójcik, 2009).
Thietanyl Protection in Synthesis : Khaliullin & Shabalina (2020) explored the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which could be crucial for understanding the synthesis of similar compounds (Khaliullin & Shabalina, 2020).
5-HT/D2 Receptor Affinity Relationship : Żmudzki et al. (2016) investigated the structure–5‐HT/D2 receptor affinity relationship in a new group of 1‐Arylpiperazynylalkyl derivatives of 8‐Dialkylamino‐3,7‐dimethyl‐1H‐purine‐2,6(3H,7H)‐dione, offering insights into receptor interactions of these compounds (Żmudzki, Satała, Chłoń-Rzepa, Bojarski, Kazek, Siwek, Gryboś, Głuch-Lutwin, Wesołowska, & Pawłowski, 2016).
Investigation of the Compound Structure : Karczmarzyk et al. (1995) further investigated the structure of a closely related compound, focusing on its planar purine skeleton and morpholine ring conformation, which is significant for understanding the molecular properties of these compounds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
New [c,d]-Fused Purinediones : Šimo et al. (1995) reported the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, contributing to the understanding of novel purinedione derivatives and their potential applications (Šimo, Rybár, & Alföldi, 1995).
Broncholytic Activity Study : Nemčeková et al. (1995) explored the broncholytic activity of substituted 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, providing insights into the potential respiratory applications of these compounds (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).
properties
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYRLHHPQOASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


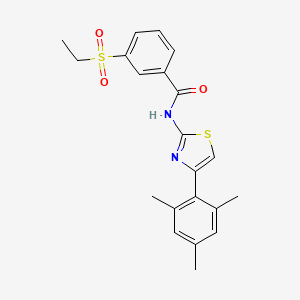
![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)
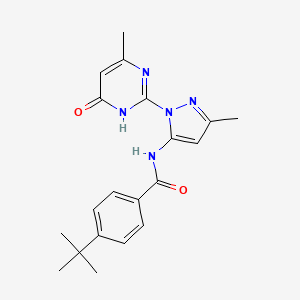
![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)
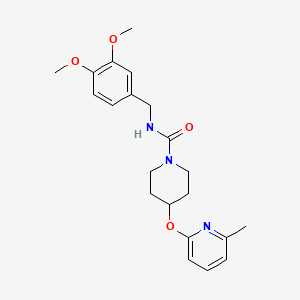
![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2447631.png)
![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)
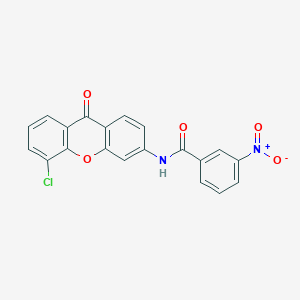
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)